3-Benzoylindole
Overview
Description
3-Benzoylindole is a compound that belongs to the class of benzoylindoles, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-benzoylindole typically consists of an indole core substituted with a benzoyl group at the 3-position. This structural motif is present in various natural products and synthetic molecules with pharmacological significance.
Synthesis Analysis
The synthesis of 3-benzoylindole derivatives can be achieved through various synthetic routes. One approach involves the use of a dual acidic heterogeneous catalyst for the one-pot synthesis of 3-pyranylindole derivatives, which demonstrates the versatility of catalysts in the synthesis of benzoylindole compounds . Another method for synthesizing 3-benzoylindole involves the use of a common precursor, such as 3-benzylindole, which can be transformed into 3-benzoylindole through acylation reactions . Additionally, novel syntheses of 1-benzoylindole-3-aliphatic acids have been developed, expanding the range of benzoylindole derivatives .
Molecular Structure Analysis
The molecular structure of 3-benzoylindole derivatives has been studied using various spectroscopic techniques. For instance, Raman and FT-IR spectroscopy, along with first-principles calculations, have been used to analyze the structure and nonlinear optical properties of 3-benzoyl-5-chlorouracil, a related benzoylindole compound . Crystal structure analysis has also been performed on benzoylindole derivatives to understand their molecular conformations and interactions .
Chemical Reactions Analysis
3-Benzoylindole and its derivatives participate in a variety of chemical reactions. For example, they can undergo enantioselective catalytic benzoyloxylation, which is important for introducing asymmetry into the molecule with high enantiocontrol . The reactivity of the benzoyl group in 3-benzoylindole is also exploited in the synthesis of 3-benzoylisoxazoles, where it reacts with alkynes and benzoylnitromethane .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-benzoylindole derivatives are influenced by their functional groups and molecular structure. The presence of the benzoyl group can significantly affect the compound's affinity for cannabinoid receptors, as seen in the case of 1-pentyl-3-(2-iodobenzoyl)indole, which is a known agonist of cannabinoid receptors . The electronic properties, such as excitation energies and dipole moments, of benzoylindole derivatives have been computed using DFT calculations, providing insights into their potential applications in nonlinear optical (NLO) devices . Additionally, the liquid crystalline properties of benzoylindole derivatives have been investigated, revealing their potential for use in mesogenic materials .
Scientific Research Applications
Synthesis of Functionalized Indoles
- Scientific Field : Organic Chemistry
- Application Summary : 3-Benzoylindole is used in the synthesis of functionalized indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl)benzamide . This method is efficient and shows a broad substrate scope .
- Methods of Application : The method involves Pd (II)-catalyzed C–H functionalization of substituted N-(2-allylphenyl)benzamide . The reaction showed a broad substrate scope (including N-acetyl and N-Ts substrates) and substituted indoles were obtained in good to excellent yields .
- Results or Outcomes : The most distinctive feature of this method lies in the high selectivity for N-benzoylindole over benzoxazine . This is the first example of Pd (II)-catalyzed synthesis of substituted N-benzoylindole .
Asymmetric Synthesis of Isoindolinones
- Scientific Field : Organic Chemistry
- Application Summary : 3-Benzoylindole is used in the asymmetric synthesis of 3,3-disubstituted isoindolinones via the tandem Heck/Suzuki coupling of 1,1-disubstituted enamides .
- Methods of Application : The method involves a palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones via the tandem Heck/Suzuki coupling of 1,1-disubstituted enamides .
- Results or Outcomes : This reaction exhibits both broad functional group tolerance and high enantioselectivity . It represents the first dicarbo-functionalization of 1,1-disubstituted enamides to generate amide derivatives bearing quaternary stereocenters .
Multicomponent Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Indoles, including 3-Benzoylindole, are used in multicomponent reactions for the synthesis of various heterocyclic compounds . These compounds are important due to their biological and pharmaceutical activities .
- Methods of Application : The method involves the use of indoles in multicomponent reactions. This allows for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
- Results or Outcomes : The use of indoles in these reactions has led to the synthesis of promising new heterocycles with chemical and biomedical relevance .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives, including 3-Benzoylindole, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The method involves the synthesis of various scaffolds of indole for screening different pharmacological activities .
- Results or Outcomes : The addition of the indole nucleus to medicinal compounds has made it an important heterocyclic compound having broad-spectrum biological activities .
Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles
- Scientific Field : Organic Chemistry
- Application Summary : 3-Benzoylindole is used in a molecular iodine-catalyzed selective C-3 benzylation of indoles with benzylic alcohols . This is a greener approach toward benzylated indoles .
- Methods of Application : The reaction proceeds with molecular iodine as the catalyst under ligand-, metal-, and base-free conditions and tolerates wide functionalities . The experimental observations account for the halogen-bond activation mechanistic pathway for the molecular iodine catalysis .
- Results or Outcomes : The most distinctive feature of this method lies in the high selectivity for N-benzoylindole over benzoxazine . This is the first example of iodine-catalyzed selective C-3 benzylation of indoles .
Asymmetric Synthesis of Isoindolinones
- Scientific Field : Organic Chemistry
- Application Summary : 3-Benzoylindole is used in the asymmetric synthesis of 3,3-disubstituted isoindolinones via the tandem Heck/Suzuki coupling of 1,1-disubstituted enamides .
- Methods of Application : The method involves a palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones via the tandem Heck/Suzuki coupling of 1,1-disubstituted enamides with aryl/alkenyl boronic acids under mild reaction conditions .
- Results or Outcomes : This reaction exhibits both broad functional group tolerance and high enantioselectivity . It represents the first dicarbo-functionalization of 1,1-disubstituted enamides to generate amide derivatives bearing quaternary stereocenters .
Safety And Hazards
When handling 3-Benzoylindole, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. The formation of dust and aerosols should be avoided, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
1H-indol-3-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h1-10,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHQLIGSIQGNBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164980 | |
Record name | 3-Benzoylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672358 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Benzoylindole | |
CAS RN |
15224-25-6 | |
Record name | 3-Benzoylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15224-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzoylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015224256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15224-25-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 15224-25-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Benzoylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzoylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BENZOYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCO4O32860 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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